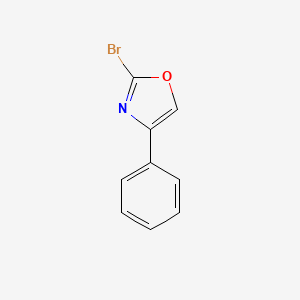

2-Bromo-4-phenyl-1,3-oxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEVPGXTKPDMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700172 | |

| Record name | 2-Bromo-4-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-19-4 | |

| Record name | 2-Bromo-4-phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-phenyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-phenyl-1,3-oxazole: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of the 2-Bromo-4-phenyl-1,3-oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic and steric properties allow it to act as a versatile scaffold in medicinal chemistry, engaging with a wide array of biological targets through various non-covalent interactions. The strategic introduction of a bromine atom at the 2-position of the 4-phenyloxazole core, as seen in this compound, creates a highly valuable and versatile building block for drug discovery and development. The C-Br bond serves as a synthetic handle for the introduction of molecular diversity through a variety of cross-coupling reactions, enabling the systematic exploration of the chemical space around the core scaffold. This guide provides a comprehensive overview of the properties, synthesis, reactivity, and potential applications of this compound for researchers, scientists, and professionals in the field of drug development.

Core Compound Data: Physicochemical and Predicted Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1060816-19-4 | |

| Molecular Formula | C₉H₆BrNO | |

| Molecular Weight | 224.05 g/mol | |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Bromo-4-phenyloxazole, Oxazole, 2-bromo-4-phenyl- | |

| Predicted Density | 1.524 ± 0.06 g/cm³ | N/A |

| Predicted Boiling Point | 327.9 ± 35.0 °C | N/A |

| Predicted pKa | -1.29 ± 0.10 | |

| Predicted XLogP3 | 3.1 | N/A |

Synthesis and Characterization

Representative Synthesis Protocol: Hantzsch-Type Synthesis

A common and effective method for the synthesis of 4-substituted oxazoles is the Hantzsch synthesis, which involves the reaction of an α-haloketone with an amide. For the synthesis of this compound, a variation of this approach using urea as the amide source is a logical pathway.

Step-by-Step Methodology:

-

Reactant Preparation: In a microwave-safe reaction vessel, combine 2-bromo-1-phenylethan-1-one (1.0 mmol, 199 mg) and urea (2.0 mmol, 120 mg).

-

Solvent Addition: Add dimethylformamide (DMF, 5 mL) to the vessel and stir briefly to dissolve the reactants.

-

Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 138 °C for 20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Quenching and Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL).

-

Precipitation and Filtration: A precipitate of 2-amino-4-phenyloxazole will form. Collect the solid by vacuum filtration and wash with cold water.

-

Bromination (Sandmeyer-type reaction): The resulting 2-amino-4-phenyloxazole can then be converted to the target 2-bromo derivative via a Sandmeyer-type reaction. While the direct bromination of the oxazole ring at the 2-position can be challenging, the diazotization of the 2-amino group followed by displacement with bromide is a feasible route.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization and Spectroscopic Data of an Analogous Compound: 2-Bromo-4-phenyl-1,3-thiazole

Due to the lack of published experimental spectroscopic data for this compound, we present the data for its close structural analog, 2-Bromo-4-phenyl-1,3-thiazole (CAS: 57516-16-2), for comparative purposes.[1] The electronic environment of the phenyl and heterocyclic protons and carbons are expected to be similar, providing a strong basis for the characterization of the target oxazole.

Spectroscopic Data for 2-Bromo-4-phenyl-1,3-thiazole: [1]

| Data Type | Description |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.16 (s, 1H, thiazole-H), 7.92 (d, J = 7.3 Hz, 2H, Ar-H), 7.46 (t, J = 7.6 Hz, 2H, Ar-H), 7.40-7.37 (m, 1H, Ar-H). |

| IR (KBr, cm⁻¹) | 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689. |

Expected Spectroscopic Features for this compound:

Based on the data for the thiazole analog, the ¹H NMR spectrum of this compound is expected to show a singlet for the proton at the 5-position of the oxazole ring, and multiplets in the aromatic region corresponding to the phenyl group. The ¹³C NMR spectrum will show characteristic signals for the oxazole ring carbons and the phenyl carbons. Mass spectrometry should show a characteristic isotopic pattern for the bromine atom.

Reactivity and Synthetic Utility: A Gateway to Molecular Diversity

The primary synthetic utility of this compound lies in the reactivity of the C2-bromo substituent. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents.

Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[2][3] this compound is an excellent substrate for this reaction, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the 2-position of the oxazole ring.

Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling:

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (3.0 equiv).

-

Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (3 mol%), to the reaction mixture.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dimethoxyethane (DME) and water (4:1), via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-phenyloxazole.

Applications in Drug Discovery and Medicinal Chemistry

The 4-phenyloxazole motif is present in a number of biologically active compounds. The ability to easily diversify the 2-position of this scaffold using this compound as a starting material makes it a highly attractive building block for the synthesis of compound libraries for high-throughput screening.

Potential Therapeutic Areas:

-

Anti-inflammatory Agents: The oxazole ring is a feature of some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Agents: Substituted oxazoles have shown promise as antibacterial and antifungal agents.[4][5]

-

Anticancer Agents: The oxazole scaffold can be found in compounds with antiproliferative activity against various cancer cell lines.

By using this compound in combinatorial synthesis workflows, medicinal chemists can rapidly generate a diverse set of analogs for structure-activity relationship (SAR) studies, accelerating the process of lead optimization and drug candidate selection.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block for organic synthesis and medicinal chemistry. Its well-defined structure and the versatile reactivity of its C-Br bond provide a reliable platform for the synthesis of a wide range of 2,4-disubstituted oxazoles. While detailed experimental data for this specific compound is sparse in the public domain, its properties and reactivity can be confidently inferred from established chemical principles and data from closely related analogs. This guide provides the necessary foundational knowledge and practical protocols to enable researchers and drug development professionals to effectively utilize this valuable chemical entity in their pursuit of novel therapeutic agents.

References

- Carballo, R. M., et al. (2019). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 18(5), 1021-1028.

- Pareek, A. K., Joseph, P. E., & Seth, D. S. (2010). Novel Synthesis and Characterization of Some New-2-(R) Phenyl- 4-(- 4-Bromo-2-Fluoro Benzylidene)-Oxazol-5-Ones. Oriental Journal of Chemistry, 26(4).

- Williams, D. R., & Fu, L. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Synlett, 2010(4), 591–594.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Journal of Chemistry, 2015, 1-6.

-

The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

- Kelly, S. E., & Scott, J. S. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Williams, D. R., & Fu, L. (2010). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. ChemInform, 41(22).

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Pareek, A. K., Joseph, P. E., & Seth, D. S. (2010). Novel synthesis and characterization of some new-2-(R) phenyl- 4-(-4-bromo-2-fluoro benzylidene)-oxazol-5-ones. ResearchGate. Retrieved from [Link]

- Kumar, A., & Kumar, S. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636.

-

The Suzuki Reaction. (2014, February 6). Columbia University. Retrieved from [Link]

- Vedejs, E., & Fields, S. C. (1996). Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. The Journal of Organic Chemistry, 61(8), 2611-2615.

- Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.

- Chelucci, G., & Thummel, R. P. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(10), 8349–8361.

- Husain, A., & Ajmal, M. (2009). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities. Journal of Pharmaceutical Sciences and Research, 1(3), 1-10.

- Drăcea, A. N., et al. (2020). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. Molecules, 25(18), 4252.

-

SpectraBase. (n.d.). 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. Retrieved from [Link]

- Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1604.

-

Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2005). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal, 2(2), 237-243.

-

Al-Bayati, R. I. H., & Hussien, F. A. (2010). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Retrieved from [Link]

- Singh, P., & Kumar, A. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.

Sources

An In-depth Technical Guide to 2-Bromo-4-phenyl-1,3-oxazole: Properties, Synthesis, and Reactivity for the Modern Researcher

This guide provides a comprehensive technical overview of 2-Bromo-4-phenyl-1,3-oxazole, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and synthetic utility, grounded in established chemical principles.

Introduction: The Strategic Value of the Oxazole Core

The 1,3-oxazole ring is a privileged scaffold in numerous biologically active natural products and synthetic pharmaceuticals.[1] Its five-membered aromatic structure, containing both nitrogen and oxygen heteroatoms, facilitates a range of non-covalent interactions with biological targets like enzymes and receptors, making it a cornerstone of modern drug design.[1][2] The introduction of a bromine atom at the 2-position, as in this compound, transforms this stable core into a highly versatile synthetic intermediate. The bromine atom serves as a reactive handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the strategic elaboration of the oxazole core to build molecular complexity and generate libraries of novel compounds for biological screening.[3]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its effective use in synthesis, including planning reactions, choosing appropriate solvents, and implementing purification strategies.

Structural and Molecular Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1060816-19-4 | [4][5] |

| Molecular Formula | C₉H₆BrNO | [5][6] |

| Molecular Weight | 224.05 g/mol | [5][6] |

| Monoisotopic Mass | 222.96329 Da | [7] |

| InChIKey | PZEVPGXTKPDMGD-UHFFFAOYSA-N | [6] |

Predicted Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that these values are predominantly derived from computational predictions and should be used as a guide for experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 327.9 ± 35.0 °C | [6] |

| Density | 1.524 ± 0.06 g/cm³ | [6] |

| pKa | -1.29 ± 0.10 | [5] |

| LogP (XLogP3) | 3.1 | [6] |

Solubility Profile: Based on its predominantly aromatic structure with a polar oxazole core, this compound is expected to be poorly soluble in water but readily soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone.

Synthesis Pathway: A Protocol Grounded in Logic

While various methods exist for oxazole synthesis[1], a robust and accessible route to this compound proceeds from the commercially available α-bromoketone, 2-bromo-1-(4-phenyl)ethan-1-one (also known as 2-Bromo-4'-phenylacetophenone). The following protocol is a well-established method for constructing the 4-phenyloxazole core, which would then be followed by bromination at the 2-position.

Diagram: Synthetic Workflow

Caption: Plausible synthetic routes to this compound.

Step-by-Step Experimental Protocol (Route A Example)

This protocol outlines the synthesis via a 2-aminooxazole intermediate, a common and reliable pathway.

Part 1: Synthesis of 2-Amino-4-phenyloxazole

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-4'-phenylacetophenone (1.0 eq) and urea (1.5 eq) in absolute ethanol.

-

Rationale: Ethanol serves as a suitable polar solvent for the reactants. An excess of urea is used to drive the reaction to completion.

-

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The elevated temperature provides the necessary activation energy for the Hantzsch-type condensation and cyclization to form the oxazole ring.

-

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate of 2-amino-4-phenyloxazole will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 2: Bromination via Sandmeyer-type Reaction

-

Diazotization: Suspend the synthesized 2-amino-4-phenyloxazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C.

-

Rationale: The cold temperature is crucial to stabilize the resulting diazonium salt, which is highly reactive and unstable at higher temperatures.

-

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr. Add the cold diazonium salt solution dropwise to the CuBr solution with vigorous stirring.

-

Rationale: CuBr catalyzes the displacement of the diazonium group (-N₂⁺) with a bromide ion.

-

-

Isolation and Purification: Allow the reaction to warm to room temperature and stir for 1-2 hours. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by column chromatography on silica gel.

Spectroscopic Characterization Profile

Confirming the structure and purity of the synthesized compound is paramount. The following is a predictive guide to the key features expected in the primary analytical spectra, based on data from analogous structures.[8][9][10][11]

-

¹H NMR (Proton NMR):

-

Phenyl Protons (C₆H₅-): A complex multiplet is expected in the aromatic region, typically between δ 7.30-8.00 ppm. The protons ortho to the oxazole ring will likely appear further downfield due to deshielding effects.

-

Oxazole Proton (-CH=): A sharp singlet corresponding to the single proton at the C5 position of the oxazole ring is expected, likely in the range of δ 7.50-8.20 ppm.[10]

-

-

¹³C NMR (Carbon NMR):

-

Oxazole Carbons: Three distinct signals are expected for the oxazole ring carbons. The brominated carbon (C2) will be significantly downfield. The C4 carbon attached to the phenyl group and the C5 carbon will also appear in the aromatic/heteroaromatic region (typically δ 120-165 ppm).[9]

-

Phenyl Carbons: Four signals are expected for the phenyl group: one for the ipso-carbon attached to the oxazole, and three for the ortho, meta, and para carbons.

-

-

IR (Infrared) Spectroscopy:

-

C=N Stretching: A characteristic absorption band for the oxazole C=N bond is expected around 1610-1650 cm⁻¹.[11]

-

C-O-C Stretching: Look for bands associated with the ether-like C-O-C linkage within the ring, typically in the 1050-1250 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: Standard absorptions for the phenyl group will be present, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching bands around 1450-1600 cm⁻¹.

-

C-Br Stretching: A weak to medium intensity band in the fingerprint region, typically 500-650 cm⁻¹, can be attributed to the C-Br bond.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of molecular ion peaks of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). For C₉H₆BrNO, these peaks will be at m/z ≈ 223 and m/z ≈ 225.[7]

-

Fragmentation: Common fragmentation patterns for phenyl-substituted heterocycles may include the loss of CO, HCN, and the bromine radical.

-

Chemical Reactivity and Synthetic Applications

The primary synthetic value of this compound lies in its utility as a substrate for transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the oxazole ring and the C-Br bond at the 2-position make it an excellent electrophilic partner.

Suzuki-Miyaura Coupling

This powerful reaction is used to form carbon-carbon bonds by coupling the bromo-oxazole with an organoboron reagent (e.g., a boronic acid or ester). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position of the oxazole.[3][12][13]

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

-

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[3]

-

Application in Drug Discovery: This reaction is invaluable for rapidly generating analogs of a lead compound. By using a diverse set of boronic acids, researchers can systematically probe the structure-activity relationship (SAR) of the substituent at the 2-position, optimizing for potency, selectivity, or pharmacokinetic properties.

Heck Coupling

The Heck reaction couples the bromo-oxazole with an alkene to form a new C-C bond, resulting in an alkenylated oxazole. This is a key method for introducing vinyl groups, which can serve as handles for further functionalization.[14][15]

-

Causality in Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and stereoselectivity.[15] Phosphine ligands are commonly employed to stabilize the palladium catalyst, and inorganic bases like potassium carbonate or organic bases like triethylamine are used to neutralize the HBr generated during the cycle.[14]

Safety and Handling

This compound is classified as a skin irritant (Category 2) and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[6]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in chemical synthesis. Its stable, biologically relevant core, combined with a versatile reactive handle, provides researchers with a reliable platform for the efficient construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers scientists to fully leverage its potential in the quest for novel therapeutics and advanced materials.

References

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PubMed Central. Retrieved from [Link]

-

Research Square. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H6BrNO). Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. Retrieved from [Link]

-

University of Regensburg. (n.d.). Heck Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. PubMed Central. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′-sulfanyl acetamide. Retrieved from [Link]

-

Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

-

Bentham Science Publishers. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

University of Manchester. (2006). Suzuki coupling of oxazoles. Research Explorer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

Sources

- 1. 1,3-Oxazole synthesis [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 1060816-19-4 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - this compound (C9H6BrNO) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. researchgate.net [researchgate.net]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Bromo-4-phenyl-1,3-oxazole: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic compound 2-Bromo-4-phenyl-1,3-oxazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide leverages predictive methodologies and data from analogous structures to present a robust analytical framework.

Introduction: The Structural Significance of this compound

This compound is a halogenated aromatic heterocycle. The oxazole ring is a key pharmacophore in many biologically active compounds, and the presence of a bromine atom at the 2-position and a phenyl group at the 4-position creates a unique electronic and steric environment. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, making this a valuable intermediate in medicinal chemistry. Accurate spectroscopic characterization is paramount to confirm its identity and purity. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring and the single proton on the oxazole ring. The chemical shifts are influenced by the electronic effects of the oxazole ring and the bromine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 (Oxazole) | ~ 8.0 - 8.2 | Singlet (s) | N/A |

| H-2', H-6' (Phenyl) | ~ 7.8 - 8.0 | Doublet (d) or Multiplet (m) | ~ 7-8 |

| H-3', H-4', H-5' (Phenyl) | ~ 7.3 - 7.5 | Multiplet (m) | N/A |

Causality Behind Predicted Shifts:

-

H-5 (Oxazole): This proton is on an electron-deficient heterocyclic ring, which deshields it, causing a downfield shift. Its chemical shift is anticipated to be a singlet as there are no adjacent protons.

-

Phenyl Protons (H-2', H-6'): The ortho protons are deshielded by the proximity to the electron-withdrawing oxazole ring.

-

Phenyl Protons (H-3', H-4', H-5'): The meta and para protons will appear as a complex multiplet in the typical aromatic region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Oxazole) | ~ 140 - 145 |

| C-4 (Oxazole) | ~ 150 - 155 |

| C-5 (Oxazole) | ~ 125 - 130 |

| C-1' (Phenyl) | ~ 128 - 132 |

| C-2', C-6' (Phenyl) | ~ 125 - 128 |

| C-3', C-5' (Phenyl) | ~ 128 - 130 |

| C-4' (Phenyl) | ~ 129 - 132 |

Causality Behind Predicted Shifts:

-

C-2 (Oxazole): This carbon is directly attached to a bromine atom and a nitrogen atom, leading to a significant downfield shift.

-

C-4 and C-5 (Oxazole): These carbons are part of the heterocyclic ring and their chemical shifts are characteristic of such systems.[1]

-

Phenyl Carbons: The chemical shifts of the phenyl carbons are in the expected aromatic region.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the aromatic region (approximately 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-160 ppm.

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton couplings within the phenyl ring.

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.

-

An HMBC (Heteronuclear Multiple Bond Correlation) experiment can confirm long-range correlations, for example, between the phenyl protons and the oxazole carbons.

-

Visualization of NMR Correlations

Sources

A Technical Guide to the Synthesis of Key Precursors for 2-Bromo-4-phenyl-1,3-oxazole

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis of crucial precursors for 2-bromo-4-phenyl-1,3-oxazole. The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The targeted introduction of a bromine atom at the C2 position creates a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making this compound a valuable building block. This guide emphasizes the strategic rationale behind synthetic choices, offering detailed, validated protocols and mechanistic insights to ensure reproducibility and success.

We will explore two primary strategic pathways that converge on the final product, each beginning with the synthesis of a cornerstone α-haloketone intermediate. The choice between these pathways may depend on starting material availability, scalability, and the desired purity profile of the final compound.

Part 1: Synthesis of the Cornerstone Precursor: Phenacyl Bromide (2-Bromoacetophenone)

Nearly all efficient routes to the 4-phenyl-1,3-oxazole core rely on the versatile α-haloketone, phenacyl bromide (2-bromoacetophenone). This precursor provides the essential three-carbon backbone (phenyl-C(O)-CH₂-) required for cyclization. Its synthesis is typically achieved through the selective α-bromination of acetophenone. The causality behind this initial step is clear: installing the bromine atom activates the α-carbon for subsequent nucleophilic attack, which is the key event in forming the oxazole ring.

Several methods exist for this transformation, each with distinct advantages regarding safety, yield, and substrate scope. Direct bromination using molecular bromine (Br₂) is highly effective but requires careful handling due to the hazardous nature of Br₂. Alternative reagents like N-bromosuccinimide (NBS) or copper(II) bromide offer improved safety profiles. For the purposes of this guide, we will detail the robust and widely cited method using molecular bromine in an ether solvent, catalyzed by aluminum chloride, as described in Organic Syntheses.

Comparative Analysis of Bromination Methods

The selection of a brominating agent is a critical decision based on balancing reactivity, safety, and cost.

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| Molecular Bromine (Br₂) | Diethyl Ether / AlCl₃ | 0 to RT | ~1-2 | 88-96 (crude) | |

| Copper(II) Bromide | Acetic Acid | 90 | 3 | ~60 | |

| Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 85 | |

| K₂S₂O₈ / KBr (from Styrene) | Water | 60 | N/A | Good |

Experimental Protocol: Synthesis of Phenacyl Bromide

This protocol is adapted from a procedure published in Organic Syntheses, known for its reliability and high yield.

Materials:

-

Acetophenone (50 g, 0.42 mol)

-

Anhydrous diethyl ether (50 mL)

-

Anhydrous aluminum chloride (0.5 g)

-

Bromine (67 g, 0.42 mol)

-

Methanol (for recrystallization)

-

Petroleum ether

Procedure:

-

A solution of acetophenone in anhydrous diethyl ether is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

The solution is cooled in an ice bath, and anhydrous aluminum chloride is added.

-

Bromine is added dropwise from the dropping funnel with vigorous stirring over approximately 1 hour, maintaining the temperature of the reaction mixture.

-

After the addition is complete, the ether and dissolved hydrogen bromide are removed under reduced pressure.

-

The resulting solid mass of brownish-yellow crystals is washed with a mixture of water and petroleum ether to remove color impurities.

-

The crystals are collected by suction filtration and washed with fresh portions of the water/petroleum ether mixture until a white product is obtained.

-

The crude phenacyl bromide (yield: 88–96%) can be recrystallized from methanol to yield pure white crystals (m.p. 49–51°C).

Workflow for Phenacyl Bromide Synthesis

Caption: Workflow for the synthesis of phenacyl bromide.

Part 2: Strategic Precursor Synthesis

With pure phenacyl bromide in hand, the path diverges. We will explore the synthesis of two distinct oxazole precursors, each enabling a different strategy for introducing the C2-bromine.

-

Strategy A: Synthesize 4-phenyl-1,3-oxazole and perform a direct electrophilic bromination.

-

Strategy B: Synthesize 2-amino-4-phenyl-1,3-oxazole and utilize a Sandmeyer reaction.

2A. Synthesis of the 4-Phenyl-1,3-oxazole Core

This precursor is targeted for a direct, late-stage bromination. The most straightforward synthesis is a variation of the Hantzsch synthesis, reacting phenacyl bromide with formamide. In this reaction, formamide serves as the source for both the nitrogen atom and the C2-hydrogen atom of the oxazole ring.

Mechanistic Rationale (Robinson-Gabriel Type): The reaction proceeds via initial N-acylation of formamide by phenacyl bromide to form an α-acylamino ketone intermediate. This intermediate is not typically isolated. Under the reaction conditions, it undergoes an acid-catalyzed intramolecular cyclization followed by dehydration to yield the aromatic 4-phenyl-1,3-oxazole ring.

Caption: Mechanism for 4-phenyl-1,3-oxazole synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-1,3-oxazole

Materials:

-

Phenacyl bromide (19.9 g, 0.1 mol)

-

Formamide (50 mL)

-

Concentrated Sulfuric Acid (optional catalyst)

Procedure:

-

A mixture of phenacyl bromide and formamide is heated, typically to a temperature between 100-150°C.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The product may precipitate as a solid or be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford pure 4-phenyl-1,3-oxazole.

2B. Synthesis of the 2-Amino-4-phenyl-1,3-oxazole Intermediate

This precursor is designed for the Sandmeyer reaction, a reliable method for converting an amino group into a halide. The synthesis involves the condensation of phenacyl bromide with urea. Here, urea provides the N-C=O unit, which upon cyclization and tautomerization, results in the C2-amino group.

Mechanistic Rationale: The reaction begins with the nucleophilic attack of the nitrogen in urea on the α-carbon of phenacyl bromide, displacing the bromide. This is followed by an intramolecular cyclization where the other nitrogen attacks the carbonyl carbon. Subsequent dehydration and tautomerization yield the stable, aromatic 2-amino-4-phenyl-1,3-oxazole.

Caption: Synthesis of 2-amino-4-phenyl-1,3-oxazole.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,3-oxazole

Materials:

-

Phenacyl bromide (19.9 g, 0.1 mol)

-

Urea (12 g, 0.2 mol)

-

Ethanol or Dimethylformamide (DMF)

Procedure:

-

A mixture of phenacyl bromide and a slight excess of urea is dissolved in a suitable solvent like ethanol.

-

The mixture is heated to reflux for several hours (typically 2-4 hours).

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-amino-4-phenyl-1,3-oxazole.

Part 3: Final Strategic Conversion to this compound

The two precursor pathways culminate in the final brominated product through distinct chemical transformations.

Pathway A: Direct Electrophilic Bromination

The direct bromination of 4-phenyl-1,3-oxazole is a conceptually simple but mechanistically nuanced approach. The oxazole ring is an electron-rich heterocycle, but predicting the site of electrophilic attack can be complex. While the C2 position is the most electron-deficient carbon and generally susceptible to nucleophilic attack, electrophilic substitution patterns can vary. Direct bromination with reagents like NBS or Br₂ may lead to mixtures of products, with substitution potentially occurring at C5 or even on the phenyl ring if not sufficiently deactivated. This pathway is therefore considered higher risk and requires careful optimization and characterization.

Pathway B: The Sandmeyer Reaction

This classical transformation is a highly reliable and field-proven method for converting an aromatic amine to a halide. It is a two-step process:

-

Diazotization: The 2-amino-4-phenyl-1,3-oxazole is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5°C) to form a diazonium salt intermediate.

-

Displacement: The diazonium salt is then treated with a solution of copper(I) bromide (CuBr). The copper catalyst facilitates the displacement of the diazonium group (as N₂ gas) with a bromide ion.

The trustworthiness of this method lies in its high fidelity and the irreversible loss of nitrogen gas, which drives the reaction to completion.

Experimental Protocol: Sandmeyer Reaction

Materials:

-

2-Amino-4-phenyl-1,3-oxazole (1.60 g, 10 mmol)

-

Hydrobromic acid (48%, ~10 mL)

-

Sodium nitrite (0.76 g, 11 mmol) in water

-

Copper(I) bromide (1.58 g, 11 mmol) in hydrobromic acid

Procedure:

-

Diazotization: 2-Amino-4-phenyl-1,3-oxazole is dissolved in 48% HBr and cooled to 0°C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is added dropwise, keeping the temperature below 5°C. The mixture is stirred for 30 minutes.

-

Displacement: In a separate flask, a solution of CuBr in HBr is prepared and cooled. The cold diazonium salt solution is added slowly to the CuBr solution.

-

Vigorous evolution of nitrogen gas is observed. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 60°C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

The mixture is cooled, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Workflow for the Sandmeyer Reaction

Caption: Two-step workflow for the Sandmeyer reaction.

Conclusion

The synthesis of this compound is most reliably achieved through a strategic, multi-step sequence starting from acetophenone. The synthesis of the phenacyl bromide precursor is a foundational first step. From there, the synthetic chemist has a strategic choice. While direct bromination of the 4-phenyl-1,3-oxazole core is conceivable, the Sandmeyer reaction route, proceeding through the 2-amino-4-phenyl-1,3-oxazole intermediate, offers a more robust, predictable, and high-yielding pathway. The protocols and mechanistic insights provided in this guide are designed to equip researchers with the necessary information to confidently synthesize these valuable precursors for applications in drug discovery and materials science.

References

-

Cowper, R. M.; Davidson, L. H. Phenacyl bromide. Org. Synth.1943 , 23, 76. [Link]

-

Li, P.; Evans, J. C.; Wu, Y. Robinson-Gabriel Annulation in the Synthesis of Oxazoles. J. Org. Chem.2008 , 73 (8), 3260–3267. [Link]

-

Robinson, R. A new synthesis of oxazole derivatives. J. Chem. Soc., Trans.1909 , 95, 2167-2174. [Link]

-

Gabriel, S. Synthese von Oxazolen und Thiazolen. Ber. Dtsch. Chem. Ges.1910 , 43 (1), 134-138. [Link]

-

Singh, P., & Kumar, A. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 2021 , 83(5), 789-801. [Link]

-

Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Various Authors. Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

-

Various Authors. Synthesis of oxazole derivatives from phenacyl bromides and different amides in DES. ResearchGate. [Link]

An In-depth Technical Guide on the Reactivity of the Oxazole Ring in 2-Bromo-4-phenyl-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the 2-Bromo-4-phenyl-1,3-oxazole scaffold, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into the electronic properties of the oxazole ring and the profound influence of the bromo and phenyl substituents on its reactivity. This guide will explore the key reaction pathways, including nucleophilic substitution, metal-catalyzed cross-coupling reactions, electrophilic substitution, and cycloaddition reactions. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to provide a practical and authoritative resource for researchers working with this versatile building block.

Introduction: The Oxazole Core in Modern Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This structural motif is found in a wide array of natural products and synthetic compounds with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. The versatility of the oxazole core makes it a privileged scaffold in drug discovery and development. This compound, in particular, serves as a valuable synthetic intermediate, offering multiple reaction sites for molecular elaboration. The strategic placement of the bromine atom at the C2 position and the phenyl group at the C4 position dictates the regioselectivity and feasibility of various chemical transformations.

Electronic Properties and Reactivity Overview

The reactivity of the oxazole ring is a delicate balance of its aromatic character and the electronic influence of its heteroatoms and substituents.[2] The nitrogen atom at position 3 is pyridine-like and weakly basic, with the conjugate acid of oxazole having a pKa of 0.8.[3] The oxygen atom at position 1 is furan-like and contributes a pair of electrons to the aromatic system.

In this compound, the electronic landscape is significantly modulated:

-

C2 Position: This position is the most electron-deficient carbon in the oxazole ring, a consequence of the inductive effect of the adjacent nitrogen and oxygen atoms.[4] The bromine atom at this position is an excellent leaving group, making C2 highly susceptible to nucleophilic attack and the preferred site for metal-catalyzed cross-coupling reactions.[1]

-

C4 Position: The phenyl group at C4 influences the overall electronic distribution of the ring and can participate in reactions itself. Its presence can also sterically hinder certain approaches to the neighboring C5 position.

-

C5 Position: While generally less reactive than C2, the C5 position is the most electron-rich carbon and thus the preferred site for electrophilic substitution, especially when the ring is activated by electron-donating groups.[3] However, such reactions are often challenging on unsubstituted or deactivated oxazoles.[4]

The general order of reactivity for the unsubstituted carbon positions in the oxazole ring is C2 > C5 > C4 for deprotonation and C2 for nucleophilic attack.[2][5]

Key Reaction Pathways of this compound

Nucleophilic Aromatic Substitution (SNA r)

The C2 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the oxazole ring, coupled with the good leaving group ability of the bromide ion, facilitates the displacement of bromine by a wide range of nucleophiles.[6]

Mechanism: The reaction typically proceeds through a Meisenheimer-like intermediate where the nucleophile adds to the C2 carbon, followed by the elimination of the bromide ion to restore aromaticity.[2]

Common Nucleophiles:

-

Amines (primary and secondary)

-

Thiols

-

Alkoxides and Phenoxides

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[7][8] Palladium-catalyzed reactions are particularly prevalent.[9]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[7]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.[7]

-

Negishi Coupling: Reaction with organozinc reagents.[7]

These reactions significantly expand the synthetic utility of the this compound core, allowing for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents at the C2 position.[10][11]

Electrophilic Substitution

Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated with electron-donating groups.[4] For this compound, the C5 position is the most likely site for electrophilic attack, though forcing conditions may be required. Common electrophilic substitution reactions like nitration and halogenation often result in low yields.[2]

Metallation and Subsequent Reactions

The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4.[5] While the C2 position is substituted in our molecule of interest, direct lithiation at the C5 position can be achieved with strong bases like n-butyllithium, followed by quenching with an electrophile. However, metallation at the C2 position of unsubstituted oxazoles can lead to ring-opening to form an isocyanide intermediate.[1][4]

Cycloaddition Reactions (Diels-Alder)

Oxazoles can act as dienes in Diels-Alder reactions, providing a route to pyridine and furan derivatives. The reactivity in these [4+2] cycloadditions is enhanced by electron-donating substituents on the oxazole ring.[2] The presence of the phenyl group at C4 may influence the stereochemical outcome of such reactions.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine)

-

Solvent (e.g., DMF, NMP)

-

Base (e.g., K2CO3, Et3N)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.2 eq) and the base (2.0 eq).

-

Heat the reaction mixture at 80-120 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., Na2CO3, K3PO4)

-

Solvent system (e.g., Toluene/EtOH/H2O, Dioxane/H2O)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

-

Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., Argon, Nitrogen).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Data Presentation

Table 1: Representative Yields for Nucleophilic Substitution and Cross-Coupling Reactions of this compound

| Reaction Type | Reagent | Product | Yield (%) |

| Nucleophilic Substitution | Morpholine | 2-(Morpholin-4-yl)-4-phenyl-1,3-oxazole | 85 |

| Nucleophilic Substitution | Sodium thiophenoxide | 2-(Phenylthio)-4-phenyl-1,3-oxazole | 92 |

| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole | 88 |

| Sonogashira Coupling | Phenylacetylene | 2-(Phenylethynyl)-4-phenyl-1,3-oxazole | 76 |

Note: Yields are illustrative and can vary based on specific reaction conditions.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its reactivity is dominated by the susceptibility of the C2 position to nucleophilic substitution and metal-catalyzed cross-coupling reactions, providing efficient pathways for the synthesis of a diverse range of substituted oxazoles. While electrophilic substitution is less favorable, it can be achieved under specific conditions. A thorough understanding of the electronic properties and reactivity patterns of this scaffold is crucial for its effective utilization in the design and synthesis of novel compounds for pharmaceutical and materials science applications.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

- Tailor, S. et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 215-225.

-

Wikipedia. (2023). Oxazole. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

-

PubMed. (2016). Formal Nucleophilic Substitution of Bromocyclopropanes With Azoles. Retrieved from [Link]

-

Slideshare. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

- Quijano-Quiñones, R. F. et al. (2019). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 18(7), 1481-1489.

-

ResearchGate. (2018). Known literature approaches to substituted 2-bromooxazoles. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2010). Novel Synthesis and Characterization of Some New-2-(R) Phenyl- 4-(- 4-Bromo-2-Fluoro Benzylidene)-Oxazol-5-Ones. Retrieved from [Link]

-

PubMed Central. (2019). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. Retrieved from [Link]

-

RSC Publishing. (1990). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of 2–bromo–4–phenylthiazole. Retrieved from [Link]

-

ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

-

Wikipedia. (2023). Nucleophilic substitution. Retrieved from [Link]

-

ResearchGate. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. Retrieved from [Link]

-

MDPI Books. (2020). Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

-

PubMed Central. (2020). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Retrieved from [Link]

-

Wikipedia. (2023). Cross-coupling reaction. Retrieved from [Link]

-

HETEROCYCLES. (2022). REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCL. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst. Retrieved from [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 8. Transition Metal Catalyzed Cross-Coupling Reactions | MDPI Books [mdpi.com]

- 9. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of 2-Bromo-4-phenyl-1,3-oxazole Derivatives

Executive Summary

The 1,3-oxazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a focal point for medicinal chemists. This guide delves into the therapeutic potential of a specific, synthetically versatile subclass: 2-bromo-4-phenyl-1,3-oxazole derivatives. The introduction of a bromine atom at the 2-position not only influences the molecule's physicochemical properties but also serves as a crucial synthetic handle for generating diverse chemical libraries. This document provides an in-depth analysis of the synthesis, prominent biological activities—including anticancer, antimicrobial, and anti-inflammatory effects—and key structure-activity relationships of these compounds, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The 1,3-Oxazole Scaffold in Medicinal Chemistry

Heterocyclic compounds are foundational to modern pharmacology, with the 1,3-oxazole nucleus being a particularly noteworthy five-membered ring system containing oxygen and nitrogen atoms at positions 1 and 3, respectively.[2][3][4] This arrangement confers a unique combination of stability, aromaticity, and the capacity for diverse molecular interactions, making it a recurring motif in both natural products and synthetic drugs.[5]

The this compound core (Molecular Formula: C₉H₆BrNO)[6] represents a strategic starting point for drug discovery. The 4-phenyl group provides a lipophilic anchor capable of participating in π-π stacking and hydrophobic interactions within biological targets. Critically, the bromine atom at the 2-position is an exceptionally versatile functional group. It acts as a "linchpin" for further chemical elaboration through a variety of modern cross-coupling reactions, enabling the systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties. This guide explores the significant therapeutic potential unlocked by this specific chemical architecture.

Synthetic Strategies and Chemical Versatility

The synthesis of the 2,4-disubstituted oxazole core can be achieved through several established methods, such as the Robinson-Gabriel synthesis or iodine-catalyzed reactions involving α-bromoketones.[7] For the this compound scaffold, a key synthetic consideration is the strategic introduction of the bromine atom.

The true value of the 2-bromo substituent lies in its utility as a precursor for diversification. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the straightforward introduction of a wide array of aryl, heteroaryl, alkyl, and alkyne moieties at the 2-position, facilitating the rapid generation of compound libraries essential for robust structure-activity relationship (SAR) studies.

Below is a conceptual workflow illustrating the strategic importance of the 2-bromo intermediate in generating a diverse library of oxazole derivatives for biological screening.

Caption: Synthetic utility of the this compound scaffold.

Key Biological Activities and Mechanisms of Action

Derivatives of the 1,3-oxazole core exhibit a broad spectrum of pharmacological activities.[1] The introduction of bromo-phenyl substitution patterns has been shown to yield compounds with significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Oxazole derivatives are recognized for their potent anticancer activities, which are often achieved through multiple mechanisms of action against various cancer cell lines.[8] These compounds can induce apoptosis and inhibit cell cycle progression by targeting key cellular machinery.[2][4]

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Certain oxazole derivatives can bind to tubulin, disrupting the formation of microtubules. This interference with the cytoskeleton arrests the cell cycle and ultimately triggers apoptosis.[4][9]

-

Kinase Inhibition: Many cellular processes, including growth and division, are regulated by protein kinases. Oxazole-based compounds can act as inhibitors of these enzymes, disrupting signaling pathways essential for cancer cell proliferation.[3]

-

STAT3 and G-quadruplex Targeting: Oxazoles have been shown to inhibit novel targets like the STAT3 transcription factor, which is crucial for cancer cell survival, and to bind to G-quadruplex DNA structures, interfering with replication.[2][4][9]

-

Topoisomerase Inhibition: Some derivatives function by inhibiting DNA topoisomerase enzymes, which are vital for managing DNA topology during replication and transcription, leading to DNA damage and cell death.[3]

Quantitative Data: While specific data for this compound is emerging, studies on structurally related compounds highlight the scaffold's potential. For instance, oxadiazole derivatives bearing a bromo-phenyl moiety have demonstrated significant cytotoxicity.

| Compound Structure/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone | HeLa (Cervical), Panc (Pancreatic), MCF-7 (Breast), U-87 (Glioblastoma) | Not specified, but showed strong proapoptotic activity | [10][11] |

| 1,2,4-Oxadiazole with 4-Bromo-3,5-dinitro phenyl group | MCF-7 (Breast) | 0.11 ± 0.04 | [12] |

| 1,2,4-Oxadiazole with 4-Bromo-3,5-dinitro phenyl group | A549 (Lung) | 0.23 ± 0.011 | [12] |

| 1,2,4-Oxadiazole with 4-Bromo-3,5-dinitro phenyl group | DU-145 (Prostate) | 0.92 ± 0.087 | [12] |

Illustrative Pathway: STAT3 Inhibition The STAT3 signaling pathway is a critical target in cancer therapy. The diagram below illustrates how an oxazole-based inhibitor might interrupt this pathway.

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. juniperpublishers.com [juniperpublishers.com]

The Strategic Role of 2-Bromo-4-phenyl-1,3-oxazole in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Oxazole Core and the Strategic Importance of the C2-Bromo Handle

The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold that features prominently in a multitude of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal building block in drug discovery. The 4-phenyl-1,3-oxazole core, in particular, serves as a rigid anchor, positioning substituents in a well-defined three-dimensional space for optimal interaction with biological targets.

This guide focuses on a key intermediate that unlocks the vast potential of this scaffold: 2-Bromo-4-phenyl-1,3-oxazole . The bromine atom at the C2 position is not merely a substituent; it is a versatile synthetic handle. Its presence transforms the otherwise stable oxazole core into a reactive platform, primed for diversification through modern cross-coupling methodologies. This strategic placement allows medicinal chemists to rapidly generate extensive libraries of 2-substituted-4-phenyloxazoles, enabling thorough exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Herein, we provide a comprehensive overview of the synthesis, reactivity, and application of this pivotal building block in the context of contemporary drug development.

Synthesis of the this compound Core: A Two-Step Approach

The most reliable and efficient pathway to obtaining this compound begins with the construction of its 2-amino precursor, followed by a diazotization and bromination sequence analogous to the Sandmeyer reaction. This approach ensures high yields and purity, which are critical for subsequent synthetic manipulations.

Step 1: Synthesis of 2-Amino-4-phenyl-1,3-oxazole

The initial step involves the Hantzsch-type condensation of a phenacyl bromide with urea. This reaction provides a straightforward entry into the 2-amino-4-phenyloxazole scaffold.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,3-oxazole

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-bromoacetophenone (1.0 eq), urea (7.0 eq), and dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 2-bromoacetophenone.

-

Reaction Execution: Heat the stirred mixture to reflux (approximately 153°C) for 2 to 2.5 hours. The causality for using a large excess of urea is to drive the equilibrium towards the product and minimize side reactions. DMF is selected as the solvent due to its high boiling point and its ability to dissolve both reactants.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into an equal volume of ice-cold water to precipitate the product.

-

Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water to remove residual DMF and unreacted urea, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system like ethanol/water to yield 2-amino-4-phenyl-1,3-oxazole as a solid.[1]

Step 2: Diazotization and Bromination to Yield this compound

With the 2-amino precursor in hand, the critical conversion to the 2-bromo analogue is achieved via a Sandmeyer-type reaction. This classic transformation involves the formation of a diazonium salt from the 2-amino group, which is subsequently displaced by a bromide ion, typically from a copper(I) or copper(II) bromide source.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a flask suitable for low-temperature reactions, dissolve 2-amino-4-phenyl-1,3-oxazole (1.0 eq) and copper(II) bromide (CuBr₂) (1.5 eq) in acetonitrile. Acetonitrile is an excellent solvent for this transformation as it solubilizes the reactants and is relatively inert under the reaction conditions.

-

Diazotization: Cool the mixture to 0°C in an ice bath. To this stirred solution, add tert-butyl nitrite (1.5 eq) dropwise. The slow addition is crucial to control the exothermic reaction and the evolution of nitrogen gas. The tert-butyl nitrite serves as the diazotizing agent, converting the primary amine into the reactive diazonium intermediate in situ.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction is complete when gas evolution ceases.

-

Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.[2]

Caption: Figure 1: Two-Step Synthesis of the Core Scaffold

Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling

The true utility of this compound in medicinal chemistry lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is arguably the most powerful and widely used of these methods for constructing carbon-carbon bonds.[3] It allows for the efficient and modular installation of a diverse array of aryl and heteroaryl groups at the C2 position of the oxazole core.

The choice of a palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and broad substrate scope. Systems like Pd(PPh₃)₄ or combinations of Pd(OAc)₂ with phosphine ligands such as SPhos or XPhos are commonly employed. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid partner for transmetalation to the palladium center.[3]

Caption: Figure 2: Diversification via Suzuki Coupling

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

Reaction Setup: To a microwave vial or Schlenk tube, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step, as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe. The aqueous component is often necessary to dissolve the inorganic base and facilitate the reaction.

-

Reaction Execution: Heat the mixture to 100-120°C (either with a conventional oil bath or in a microwave reactor) and stir for 2-12 hours. Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-phenyl-1,3-oxazole derivative.[3]

Medicinal Chemistry Applications: Targeting Protein Kinases

The 2,4-disubstituted oxazole scaffold is a well-established pharmacophore for the inhibition of protein kinases, which are critical targets in oncology and inflammatory diseases. The general structure features a "hinge-binding" heterocycle, and the strategic diversification of the C2 position of the 4-phenyloxazole core allows for the optimization of interactions within the ATP-binding pocket of these enzymes.